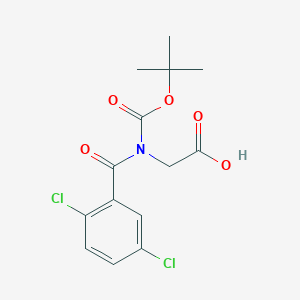

N-Boc-N-(2,5-dichlorobenzoyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

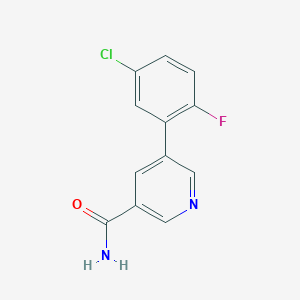

N-Boc-N-(2,5-dichlorobenzoyl)glycine is a useful research compound. Its molecular formula is C14H15Cl2NO5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Boc-N-(2,5-Dichlorbenzoyl)glycin beinhaltet typischerweise die Reaktion von 2,5-Dichlorbenzoylchlorid mit N-Boc-glycin. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird bei Raumtemperatur mehrere Stunden lang gerührt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

Im industriellen Maßstab folgt die Produktion von N-Boc-N-(2,5-Dichlorbenzoyl)glycin ähnlichen Synthesewegen, jedoch mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Prozesses verbessern. Zusätzlich werden die Reinigungsschritte mit Industrieanlagen für größere Mengen der Verbindung skaliert .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Boc-N-(2,5-Dichlorbenzoyl)glycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, was zur Bildung von N-(2,5-Dichlorbenzoyl)glycin führt.

Hydrolyse: Die Esterbindung in der Verbindung kann unter basischen oder sauren Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu ergeben.

Häufige Reagenzien und Bedingungen

Saure Bedingungen: Trifluoressigsäure (TFA) wird üblicherweise zur Entfernung der Boc-Schutzgruppe verwendet.

Basische Bedingungen: Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) können für Hydrolysereaktionen verwendet werden.

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können für Reduktionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

N-(2,5-Dichlorbenzoyl)glycin: Wird durch die Entfernung der Boc-Gruppe gebildet.

2,5-Dichlorbenzoesäure: Wird durch die Hydrolyse der Esterbindung gebildet.

Reduzierte Derivate: Werden durch die Reduktion der Benzoyl- oder Boc-Gruppen gebildet.

Wissenschaftliche Forschungsanwendungen

N-Boc-N-(2,5-Dichlorbenzoyl)glycin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Wird in der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinmodifikationen eingesetzt.

Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere im Design von Enzyminhibitoren und Rezeptormodulatoren.

Industrie:Wirkmechanismus

Der Wirkmechanismus von N-Boc-N-(2,5-Dichlorbenzoyl)glycin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Boc-Gruppe dient als Schutzgruppe, wodurch die Verbindung unter kontrollierten Bedingungen selektiv modifiziert oder aktiviert werden kann. Die 2,5-Dichlorbenzoylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht wird .

Wirkmechanismus

The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing the compound to be selectively modified or activated under controlled conditions. The 2,5-dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Boc-glycin: Fehlt die 2,5-Dichlorbenzoylgruppe, wodurch sie weniger hydrophob und weniger spezifisch in ihren Wechselwirkungen ist.

N-(2,5-Dichlorbenzoyl)glycin: Fehlt die Boc-Schutzgruppe, wodurch sie unter physiologischen Bedingungen reaktiver ist.

N-Boc-N-(4-Chlorbenzoyl)glycin:Eigenschaften

Molekularformel |

C14H15Cl2NO5 |

|---|---|

Molekulargewicht |

348.2 g/mol |

IUPAC-Name |

2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C14H15Cl2NO5/c1-14(2,3)22-13(21)17(7-11(18)19)12(20)9-6-8(15)4-5-10(9)16/h4-6H,7H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

LEKWSVFJAJFROX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)

![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)

![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)

![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)